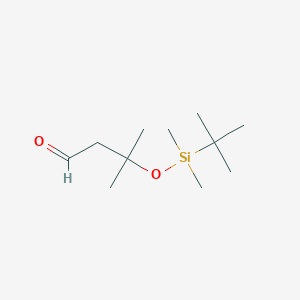

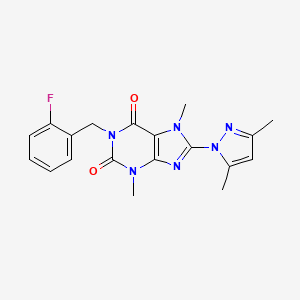

![molecular formula C19H23NO4S B2500228 3-(叔丁基)-4-[(4-甲氧基苯基)磺酰基]-3,4-二氢-2H-1,4-苯并噁嗪 CAS No. 338747-73-2](/img/structure/B2500228.png)

3-(叔丁基)-4-[(4-甲氧基苯基)磺酰基]-3,4-二氢-2H-1,4-苯并噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine" is a member of the benzoxazine family, which is a class of heterocyclic compounds. Benzoxazines are known for their diverse applications in materials science and organic synthesis due to their unique chemical properties and structural features .

Synthesis Analysis

The synthesis of sulfonated benzoxazines, such as the compound , can be achieved through electrochemical radical cascade cyclizations. This method allows for the formation of the benzoxazine ring under metal- and external oxidant-free conditions at ambient temperature, demonstrating a wide substrate scope and functional group compatibility . Additionally, the synthesis of related benzoxazine derivatives has been reported through acid-catalyzed cyclization of isocyanophenyl ketones in the presence of a vinyl ether .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a benzoxazine ring, which typically adopts a half-chair conformation. The orientations of substituents such as the tert-butyl and phenyl groups relative to the benzoxazine unit are similar across different compounds . The asymmetric unit of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, contains two independent molecules with specific dihedral angles between the rings, indicating the potential for diverse molecular conformations .

Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions, including kinetic resolution. For instance, racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine can be resolved enantiomerically through acylation with chiral acyl chlorides, followed by acid hydrolysis of the resulting amides . Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which share structural similarities with the compound of interest, can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of tert-butyl and sulfonyl groups can affect the compound's solubility, boiling point, and stability. The intermolecular interactions, such as hydrogen bonding, can also influence the crystal packing and melting point of these compounds. For example, in a series of pyrazolo[3,4-d]oxazines, the presence of hydrogen bonds and other direction-specific interactions leads to different dimensional frameworks in the crystal structures . Additionally, the reactivity of benzoxazines can be modified by the presence of electron-donating or withdrawing groups, such as the methoxy group in the sulfonyl moiety, which can influence the generation of glycosyl triflates from thioglycosides .

科学研究应用

动力学分辨和合成

- 已研究了通过不同手性酰氯酰化来进行对映体纯化的方法,提供了获得对映纯化合物的途径(Vakarov et al., 2019)。

燃料电池中的应用

- 已探索了含磺酸基的苯并噁嗪单体的合成,这对于直接甲醇燃料电池中的质子交换膜具有相关性。这项研究表明了在能源生产和储存技术中的潜在应用(Yao et al., 2014)。

生物活性研究

- 通过对苯并噁嗪和丁香酚氨甲基衍生物的生物活性研究,使用盐水虾致死性测试,表明这些化合物具有潜在的生物活性(Rudyanto et al., 2014)。

结构和分子分析

- 对苯并噁嗪衍生物的晶体结构分析和Hirshfeld表面分析的研究提供了对这些化合物的分子性质的见解,这对于了解它们在各种应用中的行为至关重要(Kumara et al., 2017)。

神经保护活性

- 一些1,4-苯并噁嗪抗氧化剂显示出神经保护活性,指向在神经学和药理学中的潜在医学应用(Largeron et al., 2001)。

属性

IUPAC Name |

3-tert-butyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-19(2,3)18-13-24-17-8-6-5-7-16(17)20(18)25(21,22)15-11-9-14(23-4)10-12-15/h5-12,18H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPISNQBZVKYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)

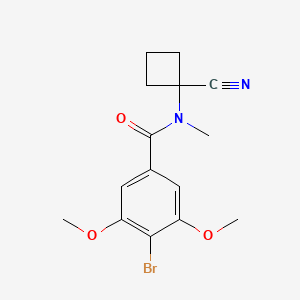

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)

![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

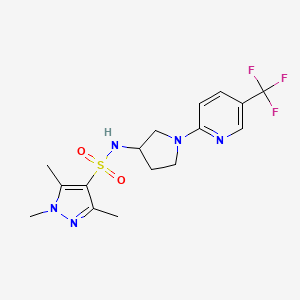

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)